

# Unveiling the Spectroscopic Signature of Tanzawaic Acid E: A Technical Guide

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## Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593096

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Tanzawaic acid E**, a polyketide metabolite isolated from the fungus *Penicillium steckii*. Detailed experimental protocols and a workflow visualization are included to facilitate the replication and verification of these findings.

**Tanzawaic acid E**, with the molecular formula  $C_{18}H_{26}O_3$ , belongs to a class of fungal metabolites known for their diverse biological activities. The structural elucidation of this compound has been accomplished through rigorous spectroscopic analysis, primarily NMR and MS. A key study by Sandjo et al. in 2014 confirmed the structure of **Tanzawaic acid E** through X-ray crystallography, with the data available from the Cambridge Crystallographic Data Centre (CCDC 962066).<sup>[1]</sup>

## Spectroscopic Data

The following tables summarize the key NMR and MS data for a closely related isomer, Tanzawaic acid Q, which shares the same molecular formula as **Tanzawaic acid E** and was also isolated from *Penicillium steckii*. This data, reported by Quang et al. in 2017, provides a valuable reference for the spectroscopic characteristics of this structural class.

### Table 1: $^1H$ NMR Spectroscopic Data for Tanzawaic Acid Q (500 MHz, $CDCl_3$ )

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
2	5.82	d	15.5
3	7.30	dd	15.5, 10.0
4	6.25	t	12.0
5	6.05	d	10.0
6	2.40	m	
7	1.60, 1.25	m	
8	1.80	m	
8a	1.45	m	
1'	4.15	br s	
2'	1.95	m	
4a	2.10	m	
6-CH <sub>3</sub>	1.05	d	6.5
8-CH <sub>3</sub>	0.90	d	7.0
2-CH <sub>3</sub>	1.85	s	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Tanzawaic Acid Q (125 MHz, CDCl<sub>3</sub>)**

Position	$\delta C$ (ppm)
1	172.5
2	121.0
3	145.0
4	128.0
5	148.0
6	40.0
7	30.0
8	35.0
8a	45.0
1'	68.0
2'	38.0
4a	55.0
5'	25.0
6'	20.0
6-CH <sub>3</sub>	21.0
8-CH <sub>3</sub>	15.0
2-CH <sub>3</sub>	12.0

**Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Tanzawaic Acid Q**

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	313.1774	313.1777

## Experimental Protocols

The isolation and spectroscopic analysis of **Tanzawaic acid E** and its analogues generally follow a standardized workflow for natural product chemistry.

## General Isolation Protocol

- **Fungal Cultivation:** *Penicillium steckii* is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This often involves:
  - **Column Chromatography:** Initial separation on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).
  - **High-Performance Liquid Chromatography (HPLC):** Further purification using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

## Spectroscopic Analysis Protocol

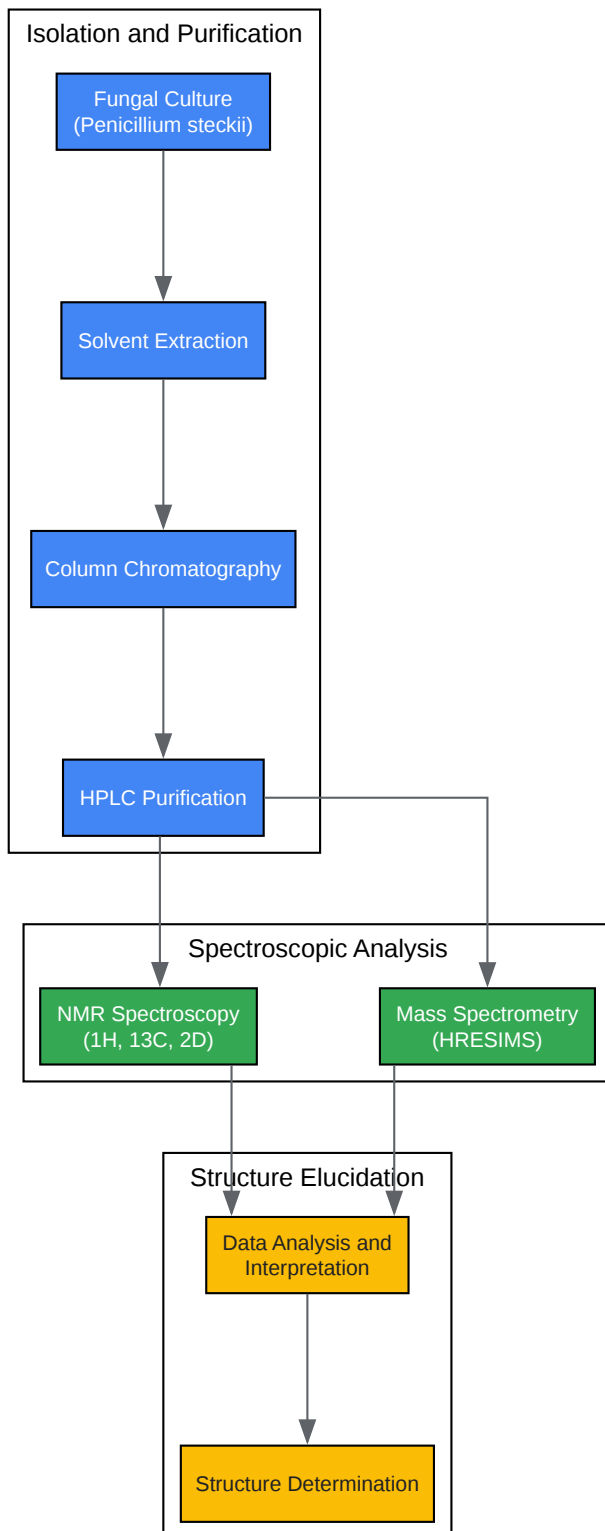
- **NMR Spectroscopy:**
  - **Sample Preparation:** A small amount of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>).
  - **Data Acquisition:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Mass Spectrometry:**
  - **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.

- Data Acquisition: High-resolution mass spectra are obtained to determine the accurate mass and elemental composition of the molecule.

## Workflow for Spectroscopic Analysis of Tanzawaic Acid E

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Tanzawaic acid E**.

## Workflow for Spectroscopic Analysis of Tanzawaic Acid E

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A generalized workflow for the isolation and structural elucidation of **Tanzawaic Acid E**.

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## References

- 1. BJOC - Tanzawaic acids I–L: Four new polyketides from *Penicillium* sp. IBWF104-06 [beilstein-journals.org]
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